

A Spectroscopic Guide to 3,4,5-Trichlorobenzaldehyde: Elucidating Molecular Structure

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Compound of Interest

Compound Name: 3,4,5-Trichlorobenzaldehyde

Cat. No.: B1355452

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This technical guide provides an in-depth analysis of the spectral data for **3,4,5-trichlorobenzaldehyde**, a key chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] As experimental spectra for this specific molecule are not readily available in public databases, this paper will present a detailed, predicted spectral analysis based on established spectroscopic principles and data from analogous compounds. This approach is designed to offer researchers and drug development professionals a robust framework for the structural characterization of this and similar polychlorinated aromatic aldehydes.

Introduction to Spectroscopic Characterization

The precise identification and purity assessment of organic compounds are foundational to all aspects of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous determination of a molecule's constitution and connectivity. In this guide, we will apply the principles of these techniques to predict and interpret the spectral data for **3,4,5-trichlorobenzaldehyde**.

Predicted Proton (^1H) NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ^1H NMR spectrum of **3,4,5-trichlorobenzaldehyde** is expected to be relatively simple due to the molecule's symmetry.

Methodology for Prediction: The chemical shifts of the aromatic protons are predicted based on the additive effects of the electron-withdrawing chloro and aldehyde substituents on the benzene ring. Data for benzaldehyde and various chlorobenzaldehydes are used as a reference.

Predicted ^1H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|-----------------------------|
| ~9.9 - 10.1 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~7.8 - 8.0 | Singlet | 2H | Aromatic protons (H-2, H-6) |

Interpretation: The aldehydic proton is expected to appear as a sharp singlet in the downfield region of the spectrum (around 10 ppm) due to the strong deshielding effect of the carbonyl group. The two aromatic protons at positions 2 and 6 are chemically equivalent and are therefore expected to appear as a single singlet. The electron-withdrawing nature of the three chlorine atoms and the aldehyde group will shift these protons downfield compared to unsubstituted benzaldehyde.

Predicted Carbon-13 (^{13}C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ^{13}C NMR spectrum of **3,4,5-trichlorobenzaldehyde** will reflect the different chemical environments of the carbon atoms.

Methodology for Prediction: The chemical shifts of the carbon atoms are predicted by considering the substituent effects of the chlorine and aldehyde groups on the aromatic ring. Known ^{13}C NMR data for benzaldehyde and chlorinated benzene derivatives serve as the basis

for these predictions. For instance, the ^{13}C NMR data for 3-chlorobenzaldehyde provides a useful comparison for the effect of a chlorine atom on the ring.^[2]

Predicted ^{13}C NMR Data:

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------|
| ~190 - 192 | C=O (Aldehyde) |
| ~138 - 140 | C-4 |
| ~135 - 137 | C-1 |
| ~133 - 135 | C-3, C-5 |
| ~130 - 132 | C-2, C-6 |

Interpretation: The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift. The carbon atom attached to the aldehyde group (C-1) and the carbon atoms bearing the chlorine atoms (C-3, C-4, C-5) will also be significantly deshielded. Due to symmetry, the signals for C-3 and C-5, as well as C-2 and C-6, are expected to be equivalent.

Molecular Structure and NMR Assignments

Caption: Molecular structure of **3,4,5-trichlorobenzaldehyde** with atom numbering for NMR assignments.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology for Prediction: The predicted IR absorption frequencies are based on the characteristic vibrational modes of aromatic aldehydes and organochlorine compounds.

Predicted IR Data:

| Wavenumber (cm ⁻¹) | Vibration Type | Intensity |
|--------------------------------|--------------------------------------|----------------|
| ~3100 - 3000 | Aromatic C-H stretch | Medium |
| ~2850, ~2750 | Aldehyde C-H stretch (Fermi doublet) | Weak to Medium |
| ~1710 - 1690 | C=O stretch (Aldehyde) | Strong |
| ~1600 - 1450 | Aromatic C=C stretches | Medium |
| ~800 - 600 | C-Cl stretch | Strong |

Interpretation: The most characteristic peak in the IR spectrum of **3,4,5-trichlorobenzaldehyde** is expected to be the strong carbonyl (C=O) stretch of the aldehyde group. The presence of the aldehyde is further confirmed by the two weak C-H stretching bands (Fermi doublet). The aromatic C-H and C=C stretching vibrations will also be present. The strong absorptions in the lower wavenumber region will be indicative of the C-Cl bonds.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

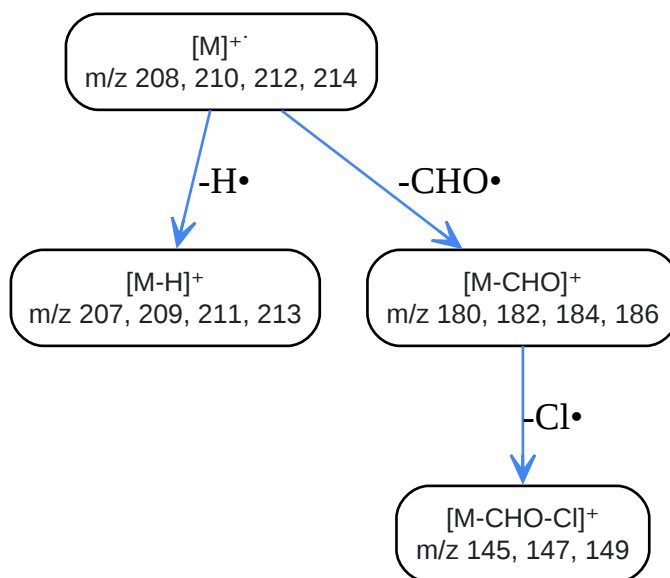
Methodology for Prediction: The molecular ion peak is predicted based on the calculated molecular weight of **3,4,5-trichlorobenzaldehyde**. The isotopic pattern is predicted based on the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). The fragmentation pattern is predicted based on the known fragmentation pathways of benzaldehyde derivatives.

Predicted Mass Spectrum Data:

| m/z | Ion | Comments |
|--------------------|----------------|---|
| 208, 210, 212, 214 | $[M]^+$ | Molecular ion peak with characteristic isotopic pattern for three chlorine atoms. |
| 207, 209, 211, 213 | $[M-H]^+$ | Loss of a hydrogen atom. |
| 180, 182, 184, 186 | $[M-CHO]^+$ | Loss of the formyl radical. |
| 145, 147, 149 | $[M-CHO-Cl]^+$ | Subsequent loss of a chlorine atom. |

Interpretation: The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the presence of three chlorine atoms. The relative intensities of these isotopic peaks will be a key indicator of the number of chlorine atoms. The fragmentation pattern is expected to involve the initial loss of a hydrogen atom or the formyl radical, followed by the sequential loss of chlorine atoms.

Predicted Mass Spectrometry Fragmentation



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Caption: Predicted major fragmentation pathways for **3,4,5-trichlorobenzaldehyde** in mass spectrometry.

Experimental Protocols

While experimental data for **3,4,5-trichlorobenzaldehyde** is not provided here, the following are standard protocols for acquiring the spectral data discussed.

NMR Spectroscopy Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity.
- **Data Processing:** Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

IR Spectroscopy Protocol:

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
- **Background Scan:** Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- **Sample Scan:** Record the spectrum of the sample.
- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS).
- **Ionization:** Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Conclusion

This guide has provided a comprehensive, albeit predicted, spectroscopic analysis of **3,4,5-trichlorobenzaldehyde**. By leveraging established principles and comparative data from related compounds, we have been able to construct a detailed and scientifically sound interpretation of its expected ^1H NMR, ^{13}C NMR, IR, and MS spectra. This information serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling them to confidently identify and characterize this important chemical building block.

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